2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid
Overview
Description
“2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid” is a derivative of thiazole, a class of organic medicinal compounds . Thiazoles are significant due to their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the replacement of the NH2 group with a substituted phenyl ring . This modification has been shown to significantly increase the antibacterial activity of the synthesized thiazole derivatives against S. aureus and E. coli .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . For instance, the replacement of the NH2 group with a substituted phenyl ring can enhance the antibacterial activity of the synthesized thiazole derivatives .Scientific Research Applications
Synthesis and Biological Activities
A range of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, including 2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid, have been synthesized and studied for their biological activities. These compounds have demonstrated significant fungicidal and antiviral activities. Specifically, some derivatives showed over 50% activity against various fungi and exhibited notable effectiveness against Tobacco Mosaic Virus (TMV) in vivo (Fengyun et al., 2015).
Chemical Synthesis Techniques
Microwave-enhanced synthesis techniques have been applied to the production of 1,3-thiazole derivatives, highlighting the efficiency and environmental benefits of this method in chemical synthesis. This includes the rapid, high-yield synthesis of compounds like this compound (Gui-fang, 2008).
Applications in Agriculture
Some derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have been found to promote plant growth and increase seed yield and oil content in crops like rapeseed, suggesting potential applications in agriculture (Mickevičius et al., 2013).
Structural Mimics in Protein Design
These thiazole derivatives are valuable in mimicking the secondary structures of proteins, such as helices and β-sheets. This makes them significant in the design and synthesis of novel peptides and proteins for various applications (Mathieu et al., 2015).
Hydrogen-Bonding Networks in Solid State
The study of hydrogen-bonding networks in solid-state structures of 2-amino-1,3-thiazole derivatives, including trifluoromethyl variants, contributes to understanding their molecular interactions and potential applications in material science (Lynch et al., 2002).
Antimicrobial Properties
Thiazole derivatives have been synthesized and evaluated for their antimicrobial properties, indicating their potential use in developing new antibacterial and antifungal agents (Koparir et al., 2011).
Anti-Corrosion Applications
New thiazole hydrazones have been studied for their efficacy in preventing mild steel corrosion in acidic environments. This demonstrates the potential of thiazole derivatives in industrial applications like corrosion inhibition (Chaitra et al., 2016).
Mechanism of Action
Future Directions
Thiazoles have shown promising therapeutic roles, making them an important area of research in medicinal chemistry . Future research could focus on designing and synthesizing new thiazole derivatives with improved biological activities and safety profiles. Additionally, further studies on the structure-activity relationship of these compounds could provide valuable insights for the development of new bioactive molecules .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2S/c12-11(13,14)6-2-1-3-7(4-6)15-10-16-8(5-19-10)9(17)18/h1-5H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFOFKLNZUYKJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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